molecular formula C15H23FN4O B2902016 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea CAS No. 1207011-30-0

1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea

Cat. No.: B2902016
CAS No.: 1207011-30-0
M. Wt: 294.374
InChI Key: RXFHQTZTNLDXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is a synthetic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

The primary target of 1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea is Equilibrative Nucleoside Transporters (ENTs) . ENTs are integral membrane proteins that facilitate the transport of nucleosides across cell membranes. They play a crucial role in cellular nucleotide synthesis and the regulation of many physiological processes .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . The inhibition of ENTs disrupts the normal transport of nucleosides, which can lead to various downstream effects .

Biochemical Pathways

The inhibition of ENTs by this compound affects several biochemical pathways. One of the key pathways affected is the NF-kB inflammatory pathway . This pathway plays a critical role in the immune response to infections. Inhibition of this pathway can lead to reduced inflammation and potentially neuroprotective effects .

Result of Action

The inhibition of ENTs and the subsequent disruption of the NF-kB inflammatory pathway can lead to neuroprotective and anti-neuroinflammatory effects . This suggests that this compound and similar compounds could potentially be developed as treatments for neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the activity of ENTs is known to increase in an acidic environment . Therefore, the pH of the environment could potentially influence the efficacy and stability of this compound .

Chemical Reactions Analysis

1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.

    Major products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-3-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: It is used in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Properties

IUPAC Name

1-ethyl-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN4O/c1-2-17-15(21)18-7-8-19-9-11-20(12-10-19)14-6-4-3-5-13(14)16/h3-6H,2,7-12H2,1H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHQTZTNLDXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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